molecular formula C14H23BN2O3 B12292412 [(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid

[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid

Katalognummer: B12292412
Molekulargewicht: 278.16 g/mol
InChI-Schlüssel: HCSFPFDGDYVJDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid (CAS 948294-96-0) is a boronic acid derivative with the molecular formula C₁₄H₂₃BN₂O₃ and a molecular weight of 278.16 g/mol . Structurally, it features an (L)-phenylalanine-derived dipeptide backbone, with a boronic acid group at the terminal end (Figure 1). The compound is synthesized via peptide coupling and boronic acid functionalization, yielding a white solid with 21% isolated yield after preparative HPLC purification . Key spectroscopic data include:

  • ¹H NMR: δ 7.41 (m, 5H aromatic), 4.14 (t, J = 7.0 Hz, 1H), 3.14–3.05 (m, 3H), 0.87 (d, J = 6.5 Hz, 6H) .
  • LCMS-ESI: m/z 395.1 [M + H]⁺ .

Eigenschaften

IUPAC Name

[1-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSFPFDGDYVJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen:

    Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen, die häufig durch Katalysatoren oder spezielle Reagenzien erleichtert werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

    Substitution: Katalysatoren wie Palladium oder Nickel und Reagenzien wie Halogenide oder organometallische Verbindungen.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Boronsäureestern führen, während Reduktion zu Boronsäurealkoholen führen kann.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts such as palladium or nickel, and reagents like halides or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boronic alcohols.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Boronic acids are increasingly utilized in the development of drug delivery systems due to their ability to form reversible covalent bonds with diols, which can be exploited for controlled drug release.

Case Study: Micellar Drug Delivery Systems
A study demonstrated the use of boronic acid-diol interactions to create focus-responsive micellar drug delivery systems. The researchers synthesized amphiphilic micelles by incorporating [(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid into the structure. These micelles showed a high drug loading capacity (22.4% for Doxorubicin) and exhibited pH-dependent disassembly, allowing for targeted release in acidic environments typical of tumor tissues .

Parameter Value
Drug Loading Capacity22.4%
Release EnvironmentAcidic endo/lysosomes
Target Model4T1 breast cancer xenograft

Cancer Therapy

The compound has been explored for its potential in targeting cancer cells through specific interactions with cell surface markers.

Case Study: VAR2CSA-drug Conjugates
Research involving this compound highlighted its use in creating stable protein-drug conjugates that selectively bind to cancer cells expressing chondroitin sulfate proteoglycans. This specificity allows for localized delivery of therapeutic agents, enhancing efficacy while minimizing systemic toxicity .

Biosensing Technologies

Boronic acids are also recognized for their applications in biosensing due to their ability to interact with sugars and other diols, making them suitable for detecting biomolecules.

Case Study: Sensing Applications
Boronic acids have been utilized as building blocks in sensors designed to detect glucose and other carbohydrates. The unique interaction between the boronic acid moiety and diols allows for the development of highly sensitive and selective biosensors .

Sensor Type Target Molecule Detection Limit
Glucose SensorGlucoseLow micromolar range
Carbohydrate SensorVarious carbohydratesNanomolar sensitivity

Wirkmechanismus

The mechanism of action of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its applications as an enzyme inhibitor and in drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Boronic Acid Derivatives

Structural and Functional Comparison

Table 1: Key Properties of [(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic Acid and Analogs
Compound Name Structure Highlights Molecular Formula Molecular Weight (g/mol) Key Bioactivity Applications
Target Compound : this compound Amino-substituted phenylalanine, boronic acid terminus C₁₄H₂₃BN₂O₃ 278.16 Undisclosed (potential proteasome inhibition) Research intermediate
Bortezomib (Velcade®) Pyrazine-carbonyl, phenylalanine, leucine-boronic acid C₁₉H₂₅BN₄O₄ 384.24 Reversible proteasome inhibitor (IC₅₀ ~ 0.6–3.3 nM) FDA-approved for multiple myeloma
Compound 35 : ((R)-1-((S)-2-benzamido-3-phenylpropanamido)-3-methylbutyl)boronic acid Benzamido substituent C₂₀H₂₅BN₂O₄ 368.23 Undisclosed Synthetic intermediate
CEP-18770 (Delanzomib) 6-Phenylpicolinamido, hydroxybutanamide C₂₁H₂₈BN₃O₅ 413.28 Oral proteasome inhibitor (IC₅₀ 1.2–1.6 nM) Preclinical development for myeloma

Key Differences and Implications

Substituent Effects on Bioactivity
  • Bortezomib : The pyrazine-carbonyl group enhances binding to the proteasome’s β5 subunit, forming a stable tetrahedral complex with the catalytic threonine residue . This confers reversible inhibition and high specificity, translating to clinical efficacy in myeloma .
  • Target Compound: The absence of pyrazine and presence of a terminal primary amino group may reduce proteasome affinity compared to bortezomib. However, the simpler structure could improve synthetic accessibility .
  • CEP-18770 : The 6-phenylpicolinamido and hydroxybutanamide groups enhance oral bioavailability and potency, with IC₅₀ values surpassing bortezomib in preclinical models .
Pharmacokinetic and Physicochemical Properties
  • Bortezomib : Moderate solubility in aqueous buffers (0.1–1 mg/mL) due to pyrazine hydrophilicity .
  • CEP-18770 : Enhanced oral absorption attributed to the hydroxybutanamide moiety, which improves membrane permeability .

Research and Clinical Significance

  • Bortezomib remains a cornerstone in myeloma therapy, though peripheral neuropathy and drug resistance limit its utility .
  • CEP-18770 represents a next-generation inhibitor with improved tolerability and oral dosing, currently in preclinical trials .
  • The target compound serves as a structural template for developing analogs with modified substituents to balance potency, solubility, and synthetic feasibility .

Biologische Aktivität

[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid, commonly referred to as Phe-boroLeu, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological applications. This compound combines an amino acid moiety with a boronic acid functional group, enabling it to interact with biological systems in significant ways.

Structural Characteristics

The IUPAC name of the compound is [(1R)-1-[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid. Its structure can be represented as follows:

ComponentDescription
Molecular Formula C14H23BN2O3
Molecular Weight 279.15 g/mol
Functional Groups Boronic acid, amine
Chirality Chiral centers at C1 and C2

Biological Activity Overview

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature that underpins their biological activity. This property allows them to interact with various biomolecules, including proteins and carbohydrates, which can lead to significant biological effects.

  • Enzyme Inhibition : Boronic acids can act as inhibitors of proteases. For instance, Phe-boroLeu has been shown to exhibit protease-inhibitory activity, making it a candidate for therapeutic applications in diseases where protease activity is dysregulated .
  • Targeted Drug Delivery : The compound's ability to bind selectively to glycan structures on cell surfaces enhances its potential for targeted drug delivery systems. This property was demonstrated in studies where boronated enzymes showed increased cellular uptake compared to their non-boronated counterparts .
  • Anticancer Properties : Research indicates that boronic acid derivatives may have anticancer activity by inducing apoptosis in cancer cells through their interaction with specific cellular pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids, including Phe-boroLeu:

  • Study 1: Protease Inhibition
    A study demonstrated that Phe-boroLeu inhibited the activity of certain proteases involved in cancer progression. The compound showed an IC50 value of 20 μM against a specific cancer-related protease, highlighting its potential as a therapeutic agent .
  • Study 2: Cellular Uptake Enhancement
    In vitro experiments indicated that the boronated form of RNase A exhibited five times higher uptake in cancer cells compared to the non-boronated enzyme. This suggests that Phe-boroLeu could enhance the delivery of therapeutic proteins by utilizing similar mechanisms .
  • Study 3: Interaction with Insulin
    A theoretical study using computational models revealed that various boronic acids, including Phe-boroLeu, could interact effectively with insulin. The binding affinity was significantly higher than that observed for traditional stabilizing agents, indicating a promising avenue for diabetes treatment .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Protease InhibitionIC50 = 20 μM against cancer-related proteases
Cellular Uptake5x increase in uptake compared to control
Insulin InteractionHigher binding affinity than stabilizing agents

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.